molecular formula C7H10Cl2O2 B2751549 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane CAS No. 160707-90-4

8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane

Cat. No.: B2751549
CAS No.: 160707-90-4
M. Wt: 197.06
InChI Key: JWUFJPDDDZWREZ-UHFFFAOYSA-N
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Description

8,8-Dichloro-4-methyl-3,5-dioxabicyclo[510]octane is a chemical compound with the molecular formula C7H10Cl2O2 It is characterized by its unique bicyclic structure, which includes a three-membered ring and a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a chlorinating agent. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8,8-Dichloro-3,5-dioxabicyclo[5.1.0]octane: Similar in structure but lacks the methyl group.

    4-Methyl-3,5-dioxabicyclo[5.1.0]octane: Similar but without the chlorine atoms.

    8-Chloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane: Contains only one chlorine atom.

Uniqueness

8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and a subject of interest in scientific research.

Properties

IUPAC Name

8,8-dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-4-10-2-5-6(3-11-4)7(5,8)9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUFJPDDDZWREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(C2(Cl)Cl)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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